1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE
Overview
Description
1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C17H18O3 It is characterized by the presence of a methoxy group, a methylbenzyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE typically involves several steps. One common synthetic route includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base to form the intermediate 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy and methylbenzyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:
1-{4-[(2-Methylbenzyl)oxy]phenyl}ethanone: This compound has a similar structure but with a different substitution pattern on the benzyl group.
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethanone: Another structurally related compound with variations in the methoxy and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-4-6-14(7-5-12)11-20-16-9-8-15(13(2)18)10-17(16)19-3/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMYHFALGFJOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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